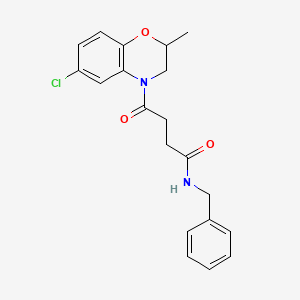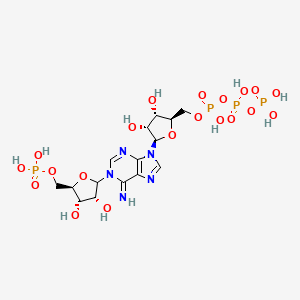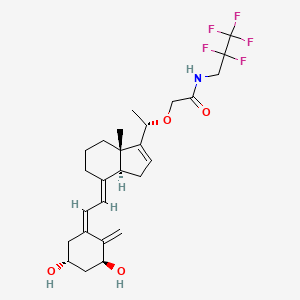
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide is a benzoxazine.
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Properties : Compounds similar to 4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide have been synthesized and evaluated for their antibacterial activity against various strains including E. coli, Staphylococcus aureus, and others. Some derivatives showed significant activity against specific bacterial strains (Kadian, Maste, & Bhat, 2012).
Chemical Synthesis and Transformation
- Hydrolysis of Derivatives : The compound and its derivatives have been studied for their hydrolysis process, providing insights into the chemical transformation and tautomerism of related compounds (Iwanami et al., 1964).
Pharmaceutical Research
Evaluation in Combination Formulations : The compound's analogues have been evaluated in combination formulations for potential therapeutic applications, such as in the treatment of asthma and COPD (Norman, 2012).
Anticonvulsant Activity : Derivatives of the compound were synthesized and tested for anticonvulsant activity, showing potential in the treatment of seizures with low toxicity in mice (De Marchi, Tamagnone, & Torielli, 1971).
Antimicrobial and Antioxidant Studies
- Potent Antimicrobials and Antioxidants : Some benzoxazinyl derivatives have been synthesized and screened for their antimicrobial and antioxidant properties, showcasing the chemical versatility and potential therapeutic uses of such compounds (Sonia et al., 2013).
Photochemical Transformations
- Unique Photoreactions : The compound's derivatives undergo unique photoreactions, leading to the formation of different β-lactam compounds, indicating potential applications in photochemistry and drug synthesis (Marubayashi et al., 1992).
Synthesis of New Derivatives
Novel Synthesis Routes : Research on synthesizing new derivatives of benzoxazines, including the compound , contributes to expanding the chemical library and potential applications in various fields (Reddy & Rao, 2008).
Microwave-Assisted Synthesis : Advanced methods like microwave-assisted synthesis have been used to create derivatives of the compound, highlighting the evolution of synthetic techniques for efficiency and yield improvement (Raval, Naik, & Desai, 2012).
Carbamate Derivatives Synthesis : Research into synthesizing carbamate derivatives from the compound opens avenues for creating new chemicals with diverse applications (Velikorodov & Imasheva, 2008).
Lipid Altering Characteristics
- Hypolipidemic Activity : Certain derivatives have shown properties like hypocholesterolemic and high-density-lipoprotein elevating effects, suggesting a potential role in managing lipid disorders (Fenton et al., 1989).
Propriétés
Nom du produit |
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide |
|---|---|
Formule moléculaire |
C20H21ClN2O3 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
N-benzyl-4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-13-23(17-11-16(21)7-8-18(17)26-14)20(25)10-9-19(24)22-12-15-5-3-2-4-6-15/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24) |
Clé InChI |
SRUHLAUCYSWRSR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)CCC(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)CCC(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/no-structure.png)
![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)


![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)
![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)


![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)